molecular formula C24H28N2O3 B1671819 Indacaterol CAS No. 312753-06-3

Indacaterol

Número de catálogo B1671819
Número CAS: 312753-06-3
Peso molecular: 392.5 g/mol
Clave InChI: QZZUEBNBZAPZLX-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Indacaterol is a long-acting bronchodilator used for the long-term maintenance treatment of airflow blockage in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is an ultra-long-acting beta-adrenoceptor agonist developed by Novartis .


Synthesis Analysis

Indacaterol was developed using a combination of informed drug design and molecular chemistry to generate a β2-adrenergic agonist with a fast onset and long duration of action, enabling once-daily dosing with an acceptable safety profile . A series of indacaterol analogues were synthesized where each of the three structural regions of indacaterol were modified in a systematic manner .


Molecular Structure Analysis

Indacaterol’s molecular formula is C24H28N2O3 . The structure of indacaterol consists of 5-[(1R)-2-amino-1-hydroxyethyl]-8-hydroxyquinolin-2-one having a 5,6-diethylindan-2-yl group attached to the amino function .


Physical And Chemical Properties Analysis

Indacaterol’s molecular weight is 392.5 g/mol . It is a monohydroxyquinoline that consists of 5-[(1R)-2-amino-1-hydroxyethyl]-8-hydroxyquinolin-2-one having a 5,6-diethylindan-2-yl group attached to the amino function .

Aplicaciones Científicas De Investigación

1. Treatment of Chronic Obstructive Pulmonary Disease (COPD)

  • Summary of Application : Indacaterol is the first once-daily, long-acting β2-adrenergic agonist (LABA) approved for the treatment of chronic obstructive pulmonary disease (COPD). It was developed using a combination of informed drug design and molecular chemistry to generate a β2-adrenergic agonist with a fast onset and long duration of action, enabling once-daily dosing with an acceptable safety profile .
  • Results or Outcomes : Indacaterol was first approved at once-daily doses of 150 and 300 μg in the European Union in 2009, followed by 150 µg in Japan (2011) and China (2012), and 75 μg in the United States (2011). To date, indacaterol is approved and marketed in more than 100 countries worldwide for once-daily maintenance treatment of COPD .

2. Inhalation Exposure System for Rodents

  • Summary of Application : Indacaterol glycopyrronium bromide inhalation powder (IM/GP mixed powder) is composed of indacaterol maleate and glycopyrronium bromide powder to treat chronic obstructive pulmonary disease (COPD). The aim of this study is to build suitable inhalation conditions and then to evaluate the pulmonary safety of this drug in Sprague-Dawley (SD) rats .
  • Methods of Application : Through the coordination of the atomization flow, air pump flow, and scraper speed, aerosols were stabilized at 200 ± 20% mg/m3, and then rats were nose-only administered with the IM/GP mixed powder, Ultibro, and lactose-magnesium stearate mixed powder at 2.6 mg/kg/day for 14 days and 14 days of recovery period, respectively .
  • Results or Outcomes : The stability of powder aerosols can be realized under the atomization generation flow: 10 L/min, sampling flow: 2 L/min, system pumping capacity: 10 L/min and powder scraper speed: 8–10 L/min, and there were no significant adverse effects on body weight, clinic signs, hematology, and pathology in rats .

3. Treatment of Asthma

  • Summary of Application : Indacaterol is a novel once-daily long-acting beta agonist (LABA) developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma .
  • Methods of Application : Clinical studies suggest that indacaterol produces rapid and sustained bronchodilation in COPD patients and asthmatics of different severities .
  • Results or Outcomes : Indacaterol monotherapy has potential in asthma, where anti-inflammatory treatment is not fully established and issues about a potential risk of LABA use causing excess mortality have not been raised .

4. Relaxant Effect on Isolated Human Bronchi

  • Summary of Application : The study evaluated the relaxant effect of Indacaterol on isolated human bronchi obtained from lungs of patients undergoing surgery for lung carcinoma .

5. Treatment of Asthma

  • Summary of Application : Indacaterol is a novel once-daily long-acting beta agonist (LABA) developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma .

6. Inhalation Exposure System for Rodents

  • Summary of Application : Indacaterol glycopyrronium bromide inhalation powder (IM/GP mixed powder) is composed of indacaterol maleate and glycopyrronium bromide powder to treat chronic obstructive pulmonary disease (COPD). The aim of this study is to build suitable inhalation conditions and then to evaluate the pulmonary safety of this drug in Sprague-Dawley (SD) rats .
  • Methods of Application : Through the coordination of the atomization flow, air pump flow, and scraper speed, aerosols were stabilized at 200 ± 20% mg/m3, and then rats were nose-only administered with the IM/GP mixed powder, Ultibro, and lactose-magnesium stearate mixed powder at 2.6 mg/kg/day for 14 days and 14 days of recovery period, respectively .
  • Results or Outcomes : The stability of powder aerosols can be realized under the atomization generation flow: 10 L/min, sampling flow: 2 L/min, system pumping capacity: 10 L/min and powder scraper speed: 8–10 L/min, and there were no significant adverse effects on body weight, clinic signs, hematology, and pathology in rats .

Direcciones Futuras

Indacaterol is the first once-daily, long-acting β2-adrenergic agonist approved for the treatment of COPD . It is approved and marketed in more than 100 countries worldwide for once-daily maintenance treatment of COPD . Emerging targets could offer future treatment options for COPD .

Propiedades

IUPAC Name

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZUEBNBZAPZLX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185198
Record name Indacaterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.98e-03 g/L
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown.
Record name Indacaterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Indacaterol

CAS RN

312753-06-3
Record name Indacaterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312753-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indacaterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indacaterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indacaterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDACATEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OR09251MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195-202°C with decomposition, 195 °C (decomposition)
Record name Indacaterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indacaterol
Reactant of Route 2
Indacaterol
Reactant of Route 3
Reactant of Route 3
Indacaterol
Reactant of Route 4
Reactant of Route 4
Indacaterol
Reactant of Route 5
Indacaterol
Reactant of Route 6
Indacaterol

Citations

For This Compound
9,240
Citations
A Rossi, G Polese - International Journal of Chronic Obstructive …, 2013 - Taylor & Francis
… , indacaterol 150 μg and 300 μg achieve an even greater improvement in lung function and patient-oriented outcomes. Further, these two doses of indacaterol … show that indacaterol is …
Number of citations: 30 www.tandfonline.com
VCH Chung, PHX Ma, DSC Hui, WWS Tam, JL Tang - PLoS One, 2013 - journals.plos.org
… of indacaterol in treating stable COPD: What is the comparative effectiveness of indacaterol … (iii) Does the addition of indacaterol to tiotropium offer additional benefits to patients? We …
Number of citations: 31 journals.plos.org
KR Chapman, SI Rennard, A Dogra, R Owen… - Chest, 2011 - Elsevier
… -term safety of indacaterol from a study … indacaterol, 150 or 300 μg, or placebo once daily for a further 26 weeks. The primary objective was to evaluate the 52-week safety of indacaterol; …
Number of citations: 190 www.sciencedirect.com
JA Wedzicha, D Banerji, KR Chapman… - … England Journal of …, 2016 - Mass Medical Soc
… indacaterol–glycopyrronium group, and 1682 to the salmeterol–fluticasone group. Indacaterol… ; the rate was 11% lower in the indacaterol–glycopyrronium group than in the salmeterol–…
Number of citations: 031 www.nejm.org
SL Davies, J Castaner - Drugs of the Future, 2005 - access.portico.org
… FEV1 analysis revealed that all doses of indacaterol provided effective bronchodilatation, … % on low-dose indacaterol and 63% on high-dose indacaterol. No clinically significant effects …
Number of citations: 10 access.portico.org
G Feldman, T Siler, N Prasad, D Jack, S Piggott… - BMC Pulmonary …, 2010 - Springer
… higher with indacaterol than placebo (p < 0.001). Indacaterol demonstrated significantly higher peak FEV 1 than placebo, both on Day 1 and at Week 12, with indacaterol-placebo …
Number of citations: 187 link.springer.com
J Han, L Dai, N Zhong - BMC pulmonary medicine, 2013 - Springer
… The aim of this study was to evaluate the efficacy of indacaterol on dyspnea, using available … for indacaterol 75 μg versus placebo, indacaterol 150 μg versus placebo, and indacaterol …
Number of citations: 48 link.springer.com
JF Donohue, C Fogarty, J Lötvall… - American journal of …, 2010 - atsjournals.org
… indacaterol was compared with tiotropium, both treatments were effective in providing 24-hour bronchodilation, and indacaterol … -daily β 2 -agonist indacaterol provides the opportunity to …
Number of citations: 525 www.atsjournals.org
…, INTIME study investigators (INdacaterol & … - Respiratory …, 2010 - Springer
Background Indacaterol is a novel, inhaled, once-daily, ultra-long-acting β 2 -agonist for the treatment of chronic obstructive pulmonary disease (COPD). This randomized, double-blind …
Number of citations: 131 link.springer.com
DE O'Donnell, R Casaburi, W Vincken… - Respiratory …, 2011 - Elsevier
Background Indacaterol is a novel, inhaled, once-daily ultra long-acting β 2 -agonist (ultra-LABA) for the treatment of COPD. This study investigated the effect of indacaterol on exercise …
Number of citations: 197 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.